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molecular formula C8H10O3S B1585040 1-Methoxy-4-(methylsulfonyl)benzene CAS No. 3517-90-6

1-Methoxy-4-(methylsulfonyl)benzene

Cat. No. B1585040
M. Wt: 186.23 g/mol
InChI Key: KAZUCVUGWMQGMC-UHFFFAOYSA-N
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Patent
US05015775

Procedure details

Anisole (2.16.3 g, 2.0 moles) was mixed in a flask with anhydrous methane sulfonic acid (64.8 g, 1.0 mole) and phosphorus oxychloride (54.1 g, 0.56 mole) and was heated while stirring at 120-125° C. for 5 hours. A nitrogen purge was used to sweep out HCl gas as it formed. Subsequent treatment of the reaction mixture after cooling was the same as in Example 1. The washed and dried product solution was then heated in a distillation unit with a fractionating column to remove unreacted anisole. Products remaining in the distillation unit were finally diluted with N-butanol and crystallized from this solvent. A yield of 35% of methyl p-methoxyphenyl sulfone was obtained.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
54.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][S:10](O)(=[O:12])=[O:11].P(Cl)(Cl)(Cl)=O>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([S:10]([CH3:9])(=[O:12])=[O:11])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
64.8 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
54.1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
122.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring at 120-125° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
A nitrogen purge
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
Subsequent treatment of the reaction mixture after cooling
WASH
Type
WASH
Details
The washed
TEMPERATURE
Type
TEMPERATURE
Details
dried product solution was then heated in a distillation unit with a fractionating column
CUSTOM
Type
CUSTOM
Details
to remove unreacted anisole
ADDITION
Type
ADDITION
Details
were finally diluted with N-butanol
CUSTOM
Type
CUSTOM
Details
crystallized from this solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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